![molecular formula C17H13N5OS2 B5028673 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028673.png)
2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been of great interest in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in the progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in the progression of Alzheimer's and Parkinson's diseases. In animal models, this compound has been shown to reduce inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments are its potential as an anti-cancer agent, enzyme inhibitor, and anti-inflammatory agent. This compound has shown promising results in vitro and in vivo studies. However, the limitations of using this compound in lab experiments are its toxicity and limited solubility in water. Further studies are needed to determine the optimal dosage and delivery method for this compound.
Future Directions
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further study the mechanism of action of this compound. Understanding how this compound works at the molecular level can lead to the development of more effective drugs. Another direction is to study the potential of this compound as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, more studies are needed to determine the optimal dosage and delivery method for this compound.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature. The method involves the reaction of 2-mercapto-benzimidazole and 5-phenyl-1,3,4-thiadiazole-2-amine with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder with a high melting point.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in the progression of diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of various diseases.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-14(10-24-16-18-12-8-4-5-9-13(12)19-16)20-17-22-21-15(25-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQUGBNJBKIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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